molecular formula C9H13ClN2 B13034960 (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine

(1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13034960
M. Wt: 184.66 g/mol
InChI Key: TUUYPRDNBBGQEI-VIFPVBQESA-N
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Description

(1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound that features a chiral center and a substituted aromatic ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine source under hydrogenation conditions.

    Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or crystallization techniques to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding imines or amides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho or para to the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Imines, amides.

    Reduction: Reduced aromatic compounds.

    Substitution: Alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine: Unique due to its specific substitution pattern and chiral center.

    (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diol: Similar structure but with hydroxyl groups instead of amine groups.

    (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-dione: Contains carbonyl groups instead of amine groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chiral center, which can impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1R)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

TUUYPRDNBBGQEI-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CN)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)N)Cl

Origin of Product

United States

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